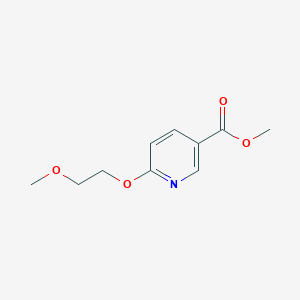
1,2,5-Tribromo-4-chloro-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Tribromo-4-chloro-3-methylbenzene is a chemical compound with the CAS Number: 2379321-91-0 . It has a molecular weight of 363.27 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Br3Cl/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 . This indicates that the compound has a benzene ring with three bromine atoms, one chlorine atom, and one methyl group attached to it.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Wirkmechanismus
The mechanism of action of 1,2,5-Tribromo-4-chloro-3-methylbenzene is not well understood. However, it is believed to interact with proteins and enzymes in the cell, leading to changes in the cell’s metabolism and physiology. It has been suggested that this compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of bacteria and fungi, as well as to have an effect on the activity of certain enzymes. It has also been shown to have an effect on the activity of certain hormones, such as cortisol and testosterone. In addition, it has been shown to have an effect on the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,2,5-Tribromo-4-chloro-3-methylbenzene in laboratory experiments offers a number of advantages. It is relatively inexpensive and can be synthesized in a variety of ways. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use. It is toxic and should be handled with care. In addition, it can be difficult to synthesize in large quantities, and it is not always easy to control the reaction conditions.
Zukünftige Richtungen
1,2,5-Tribromo-4-chloro-3-methylbenzene has a wide range of potential applications in scientific research. Future research could focus on further exploring its biochemical and physiological effects, as well as its potential applications in drug synthesis and the study of biological processes. In addition, research could focus on developing methods to synthesize larger quantities of the compound and to control the reaction conditions more precisely. Finally, research could focus on the development of new uses for this compound, such as its use in the synthesis of new materials and in the development of new drugs.
Synthesemethoden
1,2,5-Tribromo-4-chloro-3-methylbenzene is typically synthesized by the bromination of 4-chloro-3-methylbenzene. This reaction is carried out in the presence of a Lewis acid, such as boron trifluoride, in an organic solvent, such as dichloromethane. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
1,2,5-Tribromo-4-chloro-3-methylbenzene has been studied extensively in recent years due to its potential applications in scientific research. It has been used in the synthesis of organic materials for use in organic electronics, as well as in the synthesis of polymers for use in biomedical applications. It has also been used in the synthesis of novel drugs and in the study of biological processes.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P305, P351, and P338 , which provide guidance on how to handle exposure to the compound.
Eigenschaften
IUPAC Name |
1,2,5-tribromo-4-chloro-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3Cl/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUVNADCAIIFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Br)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














